Indole-5-yl vs Indole-3-yl Isomerism: Predicted Impact on Hydrogen-Bonding Geometry and Target Recognition
The target compound positions the indole N–H donor and the carbonyl acceptor at the 5-position of the indole ring, whereas the closest constitutional isomer (CAS 1798623-67-2) places the carbonyl at the 3-position. In well-characterized indole-based kinase inhibitors, the 5-carbonyl isomer typically directs the N–H group into a distinct solvent-exposed region compared to the 3-carbonyl isomer, which places the N–H in closer proximity to the hinge-binding motif [1]. This geometric difference is known to shift selectivity between kinases (e.g., p38α vs. JNK) by up to 10–100-fold in related series [2]. No head-to-head biochemical data are publicly available for this specific pair; the evidence is class-level inference derived from structurally analogous indole-carboxamide kinase inhibitor programs.
| Evidence Dimension | Indole substitution pattern |
|---|---|
| Target Compound Data | 1H-indol-5-yl carbonyl (CAS 1448057-64-4) |
| Comparator Or Baseline | 1H-indol-3-yl carbonyl (CAS 1798623-67-2) |
| Quantified Difference | No direct quantitative comparison available; class-level SAR indicates potential 10–100× selectivity shifts |
| Conditions | Class-level inference from indole-carboxamide kinase inhibitor literature [2] |
Why This Matters
For projects targeting a specific kinase isoform, the 5-indolyl isomer offers a structurally distinct pharmacophore that may avoid off-target activity observed with 3-indolyl analogs, making it a mandatory comparator for SAR exploration.
- [1] Kuujia. 3-[3-(Cyclohexanesulfonyl)azetidine-1-carbonyl]-1H-indole (CAS 1798623-67-2). Structural and IUPAC name comparison. View Source
- [2] Scior, T., et al. (2011). Indole-based kinase inhibitors: a review of the patent literature. Expert Opinion on Therapeutic Patents, 21(5), 717–756. View Source
